molecular formula C9H11N3O2 B13960585 5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid CAS No. 78273-21-9

5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid

Cat. No.: B13960585
CAS No.: 78273-21-9
M. Wt: 193.20 g/mol
InChI Key: PLBWNPPQSZRDOA-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-[(1-methylethylidene)hydrazino]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a hydrazino group with an isopropylidene substituent. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C₅H₅N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridinecarboxylic acid, 5-[(1-methylethylidene)hydrazino]- typically involves the reaction of 2-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. One common method involves the condensation of 2-pyridinecarboxylic acid with isopropylidene hydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-pyridinecarboxylic acid, 5-[(1-methylethylidene)hydrazino]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 5-[(1-methylethylidene)hydrazino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reactions: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 5-[(1-methylethylidene)hydrazino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-pyridinecarboxylic acid, 5-[(1-methylethylidene)hydrazino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid:

    Nicotinic Acid:

    Isonicotinic Acid: 4-pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.

Uniqueness

2-Pyridinecarboxylic acid, 5-[(1-methylethylidene)hydrazino]- is unique due to the presence of the hydrazino group with an isopropylidene substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarboxylic acid derivatives and contributes to its specific applications and activities.

Properties

CAS No.

78273-21-9

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-(2-propan-2-ylidenehydrazinyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-6(2)11-12-7-3-4-8(9(13)14)10-5-7/h3-5,12H,1-2H3,(H,13,14)

InChI Key

PLBWNPPQSZRDOA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CN=C(C=C1)C(=O)O)C

Origin of Product

United States

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